molecular formula C12H21Cl5 B14259774 1,1,1,2,2-Pentachlorododecane CAS No. 214327-67-0

1,1,1,2,2-Pentachlorododecane

Cat. No.: B14259774
CAS No.: 214327-67-0
M. Wt: 342.6 g/mol
InChI Key: HQHMCXURKMDEMR-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachlorododecane is a chlorinated hydrocarbon with the molecular formula C12H21Cl5. This compound is characterized by the presence of five chlorine atoms attached to a dodecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.

Preparation Methods

The synthesis of 1,1,1,2,2-Pentachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions include:

    Temperature: Typically maintained between 50-100°C.

    Catalysts: Commonly used catalysts include iron or aluminum chloride.

    Solvents: Chlorinated solvents such as carbon tetrachloride are often used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

1,1,1,2,2-Pentachlorododecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major products formed from these reactions include chlorinated carboxylic acids, alcohols, and ethers.

Scientific Research Applications

1,1,1,2,2-Pentachlorododecane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative compound.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes due to its lipophilic nature, affecting membrane integrity and function. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved include:

    Cell Membranes: Disruption of lipid bilayers.

    Enzymes: Inhibition or modification of enzyme activity.

Comparison with Similar Compounds

1,1,1,2,2-Pentachlorododecane can be compared with other chlorinated hydrocarbons such as 1,1,1,2,3-Pentachloropropane and 1,1,2,2,3-Pentachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties.

Similar Compounds

    1,1,1,2,3-Pentachloropropane: A chlorinated hydrocarbon with a different chlorination pattern.

    1,1,2,2,3-Pentachloropropane: Another chlorinated hydrocarbon with unique properties due to its specific chlorine arrangement.

Properties

CAS No.

214327-67-0

Molecular Formula

C12H21Cl5

Molecular Weight

342.6 g/mol

IUPAC Name

1,1,1,2,2-pentachlorododecane

InChI

InChI=1S/C12H21Cl5/c1-2-3-4-5-6-7-8-9-10-11(13,14)12(15,16)17/h2-10H2,1H3

InChI Key

HQHMCXURKMDEMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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